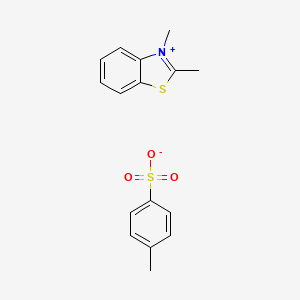
Silano, dodecildietoximetil-
Descripción general
Descripción
Silane, dodecyldiethoxymethyl-, also known as Methyldodecyldiethoxysilane or Dodecyldiethoxymethylsilane, is a type of silane compound . It has a molecular formula of C17H38O2Si and a molar mass of 302.57 .
Chemical Reactions Analysis
Silanes serve as radical H-donors or hydride donors depending on the type of the silane . They are often used as an alternative to toxic reducing agents . The surface reaction of silanes takes place through a process known as silanization .Physical And Chemical Properties Analysis
Dodecyldiethoxymethyl-Silane has a density of 0.845, a melting point of 0°C, and a boiling point of 140°C . It is also known to have a molar mass of 302.57 .Aplicaciones Científicas De Investigación
Aplicaciones dentales
Los agentes de acoplamiento silano, como el Metildodecildietoxisilano, se utilizan en odontología para alterar las propiedades de las superficies de los materiales . Se utilizan para modificar las superficies de materiales inorgánicos con el fin de mejorar la adhesión a los materiales orgánicos . Los agentes silano se utilizan con mayor frecuencia en la industria para modificar la resistencia mecánica, la adhesión, la resistencia al agua, las propiedades eléctricas, la resistencia a la intemperie y la resistencia térmica .
Materiales compuestos
Los agentes de acoplamiento silano se utilizan en la creación de materiales compuestos. Se utilizan para mejorar la calidad de la adhesión en la interfaz entre materiales orgánicos e inorgánicos, lo que tiene un gran efecto en las características de los materiales compuestos, particularmente la resistencia mecánica .
Modificación de la superficie
Los agentes de acoplamiento silano se utilizan para la modificación de la superficie de los rellenos en la resina compuesta . El grupo metoxi reacciona con los grupos alcoxilo en la superficie de los rellenos, lo que libera metanol y da como resultado un enlace siloxano (enlace covalente) .
Promoción de la adhesión
Los agentes de acoplamiento silano son promotores de la adhesión para unificar químicamente materiales diferentes que se utilizan en odontología . Son muy efectivos en la promoción de la adhesión entre resinas compuestas y materiales restauradores indirectos a base de sílice o recubiertos de sílice .
Fabricación de nanopartículas
Las nanopartículas de sílice funcionalizadas han llamado mucho la atención debido a sus características fisicoquímicas prometedoras, distintivas, versátiles y privilegiadas . Los agentes de acoplamiento silano juegan un papel crucial en la fabricación de estas nanopartículas .
Remediación ambiental
Las nanopartículas a base de sílice, cuya fabricación implica el uso de agentes de acoplamiento silano, han encontrado aplicaciones en la remediación ambiental . Se utilizan en catálisis avanzada, administración de fármacos, aplicaciones biomédicas, aplicaciones de remediación ambiental y tratamiento de aguas residuales .
Safety and Hazards
Direcciones Futuras
The future directions for silane compounds like dodecyldiethoxymethyl-Silane could involve their use in the fabrication of desalination membranes . The development of new interfacial polymerization (IP) strategies for fabricating next-generation thin-film composite (TFC) desalination membranes is an active area of research .
Mecanismo De Acción
Target of Action
Silane, dodecyldiethoxymethyl-, also known as Methyldodecyldiethoxysilane, is an organosilicon compound. It primarily targets the surfaces of various materials, including cementitious materials . The compound is extensively used for hydrophobically modifying and sealing the pore structures of these materials .
Mode of Action
Methyldodecyldiethoxysilane interacts with its targets by forming a hydrophobic layer on the surface of the material . This interaction results in a decrease in surface tension and an increase in wettability . The compound is able to enhance the adhesion and water resistance of coatings, and improve the durability and adhesion of adhesives .
Biochemical Pathways
It is known that the compound plays a significant role in the hydrophobicity mechanism of materials . It modifies the surface properties of materials, which can indirectly affect various biochemical pathways related to material degradation and durability .
Pharmacokinetics
It is known that the compound is a colorless to pale yellow liquid at room temperature with a specific smell . It has a density of 0.845 and a boiling point of 140°C . The compound is sensitive to moisture and reacts slowly with water .
Result of Action
The primary result of Methyldodecyldiethoxysilane’s action is the enhancement of the durability and water resistance of various materials . It improves the adhesion of coatings and the durability and adhesion of adhesives . It can also be used as an emulsifier, lubricant, and defoaming agent .
Action Environment
The action of Silane, dodecyldiethoxymethyl- is influenced by environmental factors such as moisture and temperature . The compound reacts slowly with water, indicating that its efficacy and stability may be affected in humid environments . Additionally, the compound should be handled in a well-ventilated area to avoid vapor inhalation .
Propiedades
IUPAC Name |
dodecyl-diethoxy-methylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H38O2Si/c1-5-8-9-10-11-12-13-14-15-16-17-20(4,18-6-2)19-7-3/h5-17H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AILBOMWJRYLVFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[Si](C)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H38O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80975727 | |
| Record name | Dodecyl(diethoxy)methylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80975727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60317-40-0 | |
| Record name | Dodecyldiethoxymethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60317-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, dodecyldiethoxymethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060317400 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, dodecyldiethoxymethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dodecyl(diethoxy)methylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80975727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodecyldiethoxymethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.501 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of Methyldodecyldiethoxysilane in the context of the provided research?
A1: The research abstract describes the use of Methyldodecyldiethoxysilane as a component in a surface treatment for inorganic nanoparticles []. While it doesn't specifically focus on Methyldodecyldiethoxysilane itself, the abstract suggests its role is as a building block in the formation of a copolymer. This copolymer, along with other silane compounds, encapsulates and modifies the surface properties of inorganic, metallic, semi-metallic, and metal oxide nanoparticles. The overall goal of this surface treatment is to modulate interfacial properties of these nanoparticles for potential applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





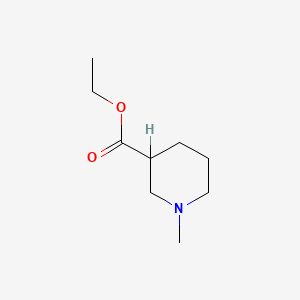
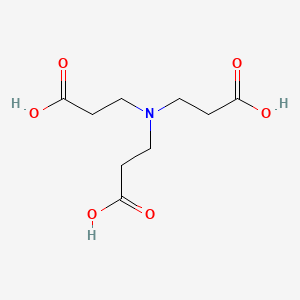
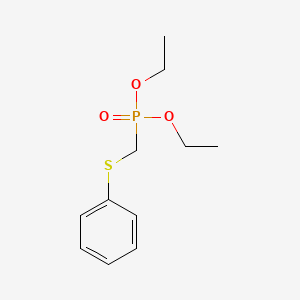
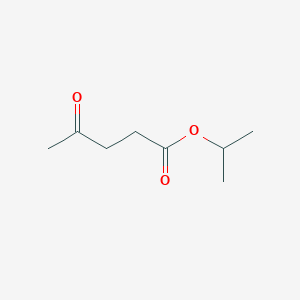


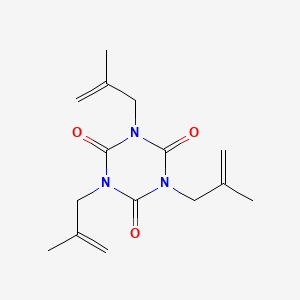
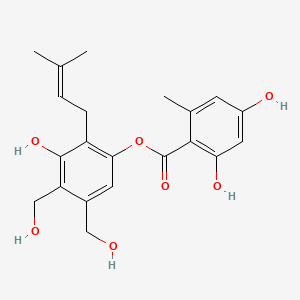
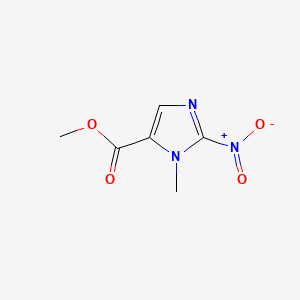
![Benzoic acid;(S)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B1584866.png)
